molecular formula C19H20N2O2 B4934378 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B4934378
M. Wt: 308.4 g/mol
InChI Key: QRKCFEJZUBAHNX-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polyhydroquinoline derivative characterized by a hydroxyl-substituted phenyl ring at position 4 and a carbonitrile group at position 2. Its synthesis often involves regioselective protocols using mild bases like K₂CO₃ under controlled conditions . The compound exhibits a high melting point (212–214°C), indicative of strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyl group . Structural confirmation via ¹H and ¹³C NMR reveals distinct peaks for the aromatic hydroxyl (δ ~9.5 ppm) and carbonitrile (δ ~120 ppm) groups .

Properties

IUPAC Name

4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-11-14(10-20)17(12-5-4-6-13(22)7-12)18-15(21-11)8-19(2,3)9-16(18)23/h4-7,17,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKCFEJZUBAHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous hexahydroquinoline derivatives:

Compound Substituents (Position 4) Functional Group (Position 3) Key Properties Biological Activity
4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 3-Hydroxyphenyl Carbonitrile High melting point (212–214°C); hydroxyl group enhances solubility and H-bonding Antimalarial (in-silico vs. P. falciparum lactate dehydrogenase)
4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylic acid ethyl ester 2-Chlorophenyl Ethyl ester Moderate melting point (178–180°C); chloro group increases lipophilicity Antimicrobial (Gram-positive/-negative bacteria), anticoagulant, anti-cytotoxic
4-(3,4-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate (B5) 3,4-Dimethoxyphenyl Benzyl ester Methoxy groups improve membrane permeability; moderate activity Structural data only; potential CNS applications
4-(4-Dimethylaminophenyl)-1,2,5,6,7,8-hexahydro-2-oxoquinoline-3-carbonitrile (1a) 4-Dimethylaminophenyl Carbonitrile Amino group enhances charge interactions; lower crystallinity Hepatoprotective (vs. CCl₄-induced toxicity)
4-(2-Chloro-5-(trifluoromethyl)phenyl)-...-3-quinolinecarbonitrile 2-Chloro-5-(trifluoromethyl) Carbonitrile High lipophilicity (CF₃ group); robust metabolic stability Not reported; predicted antiviral/anticancer

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance lipophilicity and metabolic stability but may reduce aqueous solubility. The 2-chlorophenyl derivative shows broad antimicrobial activity due to increased membrane penetration . Electron-Donating Groups (e.g., OH, OCH₃): Improve solubility and target-specific interactions. falciparum enzymes .

Functional Group Influence: Carbonitrile vs. Esters (e.g., ethyl or benzyl) are more hydrolytically labile but easier to synthesize .

Synthetic Methods :

  • The target compound is synthesized via regioselective reactions under mild conditions , whereas the 2-chlorophenyl analog employs solvent-free green chemistry, prioritizing environmental sustainability .

Biological Performance :

  • The 3-hydroxyphenyl derivative’s antimalarial activity contrasts with the 2-chlorophenyl analog’s anticoagulant effects, underscoring how substituent position dictates therapeutic action .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain reflux (80–100°C) to ensure cyclization without decomposition.
  • Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in catalytic or biological systems?

Answer:
Computational approaches like density functional theory (DFT) and molecular docking can:

  • Model the 3D conformation of the hexahydroquinoline core and substituent interactions (e.g., hydrogen bonding via the 3-hydroxyphenyl group) .
  • Predict binding affinities to biological targets (e.g., enzymes like topoisomerase II) by simulating ligand-receptor interactions .

Q. Case Study :

  • DFT Analysis : Revealed that the electron-withdrawing cyano group at position 3 enhances electrophilicity, facilitating nucleophilic attack in substitution reactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C7, hydroxylphenyl at C4) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the hexahydroquinoline ring.
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute stereochemistry and crystal packing (e.g., hydrogen-bonding networks involving the hydroxyl group) .

Advanced: How can structural modifications enhance the compound's bioactivity while minimizing toxicity?

Answer:
Structure-Activity Relationship (SAR) Strategies :

  • Hydroxyl Group Optimization : Introduce electron-donating groups (e.g., -OCH₃) at the 3-hydroxyphenyl moiety to improve solubility and target binding .
  • Quinoline Core Substitutions : Replace methyl groups with halogens (e.g., Cl, Br) to modulate lipophilicity and membrane permeability .

Q. Example :

  • Analogues with Fluorine : Fluorinated derivatives showed 2× higher antimicrobial activity against S. aureus compared to the parent compound .

Basic: What in vitro assays are suitable for evaluating its antimicrobial or anticancer potential?

Answer:

  • Antimicrobial :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer :
    • MTT Assay : Screen cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated .

Q. Critical Parameters :

  • Solvent Controls : Use DMSO at ≤0.1% to avoid false positives.
  • Positive Controls : Compare to standard drugs (e.g., doxorubicin for anticancer assays) .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Purity Variability : Impurities (>95% purity required; validate via HPLC) .
  • Assay Conditions : pH, temperature, and serum content in cell culture media can alter results.

Q. Resolution Strategies :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
  • Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing or NIH recommendations for cytotoxicity assays .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility :
    • Polar Solvents : Soluble in DMSO, DMF; partially soluble in ethanol.
    • Aqueous Buffers : Requires solubilization aids (e.g., 0.1% Tween-80) for biological assays .
  • Stability :
    • Storage : -20°C in amber vials to prevent photodegradation.
    • pH Sensitivity : Degrades rapidly at pH >9; use neutral buffers for in vitro studies .

Advanced: Can this compound act as a ligand in coordination chemistry, and what are the implications?

Answer:
The cyano group and hydroxylphenyl moiety enable metal coordination:

  • Coordination Sites : CN⁻ can bind to transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes .
  • Applications :
    • Catalysis: Metal complexes may enhance catalytic activity in cross-coupling reactions.
    • Theranostics: Gd³⁺ complexes for MRI contrast agents .

Notes

  • Methodological Focus : Emphasis on experimental design, data validation, and mechanistic analysis.
  • Advanced Tools : Highlighted computational and statistical methods to address research challenges.

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